(2E,3E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(N-hydroxyimino)-1-(4-methylphenyl)propan-1-one
Description
Properties
IUPAC Name |
(2E,3E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10-2-4-11(5-3-10)16(22)15(9-19-23)21-20-14-7-12(17)6-13(18)8-14/h2-9,20,23H,1H3/b19-9+,21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZZAINUSUOQJQ-DBZXCDMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC(=CC(=C2)Cl)Cl)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,3E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(N-hydroxyimino)-1-(4-methylphenyl)propan-1-one is a complex organic molecule with potential biological activities. Characterized by its dual E-configured double bonds and multiple functional groups, including a hydrazine moiety and an N-hydroxyimino group, this compound has garnered attention in medicinal chemistry for its possible therapeutic applications.
- Molecular Formula : C16H13Cl2N3O2
- Molecular Weight : 349.22 g/mol
- CAS Number : 338400-42-3
Biological Activity Overview
Research indicates that this compound may exhibit various pharmacological effects, primarily due to the presence of the hydrazine and N-hydroxyimino groups. The predicted biological activities include:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth.
- Antibacterial Properties : The presence of electron-withdrawing groups enhances antibacterial efficacy.
- Enzyme Inhibition : Potential interactions with various enzymes could lead to therapeutic applications in diseases related to enzyme dysfunctions.
The biological activity of this compound is likely mediated through several mechanisms:
- Oxime Group Interaction : The oxime group can interact with various biological targets, potentially modulating enzyme activity and influencing cancer cell proliferation .
- Hydrazine Moiety Effects : Hydrazine derivatives are known for their ability to inhibit certain kinases and other enzymes involved in cancer progression .
- Reactivity with Biological Molecules : The compound may undergo metabolic transformations facilitated by specific enzymes in biological systems, impacting its pharmacokinetics and pharmacodynamics.
Comparative Analysis of Related Compounds
A comparative analysis highlights the unique structural features of this compound relative to others with known biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydrazinobenzaldehyde | Contains a hydrazine group; simpler structure | Anticancer properties |
| 3,5-Dichloroacetophenone | Similar dichlorophenyl group; lacks hydrazine | Antibacterial activity |
| N-Hydroxy-N'-phenylurea | Contains N-hydroxyimino; simpler urea structure | Enzyme inhibition |
This comparison illustrates that while these compounds share certain functional groups, the unique arrangement and presence of multiple reactive sites in the target compound may confer distinctive biological activities not found in simpler analogs.
Case Studies and Research Findings
Recent studies have evaluated the anticancer properties of oxime derivatives, including those structurally related to our compound. For instance:
- A study demonstrated that oxime derivatives exhibited significant antiproliferative activity against various cancer cell lines, including breast and lung cancers .
- Another investigation highlighted that modifications on oxime structures can enhance their interaction with kinase targets, leading to increased anticancer efficacy .
Synthesis and Applications
The synthesis of this compound can be achieved through standard organic chemistry techniques, leveraging methods such as reflux conditions and solvent extraction. Its applications span several fields:
- Medicinal Chemistry : Potential development as an anticancer or antibacterial agent.
- Biochemical Research : Use as a probe for studying enzyme interactions and mechanisms.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₆H₁₃Cl₂N₃O₂
- Molecular Weight : 350.1993 g/mol
- CAS Number : 338414-24-7
The compound's structure allows for diverse chemical interactions, making it suitable for various applications in drug development and biochemistry.
Biological Activities
Research indicates that this compound may exhibit several pharmacological effects, including:
- Anticancer Activity : Compounds with hydrazine and N-hydroxyimino groups have shown promise in inhibiting tumor growth. Studies suggest that similar hydrazones can interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antibacterial Properties : The presence of electron-withdrawing groups like dichlorophenyl enhances the antibacterial efficacy of these compounds. This has been observed in various studies where similar structures demonstrated activity against a range of bacterial strains.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic applications in diseases associated with enzyme dysfunctions. Such interactions could be crucial for developing inhibitors targeting specific pathways involved in disease progression.
Applications in Medicinal Chemistry
The potential applications of this compound extend across several fields:
- Drug Development : Due to its biological activities, it may serve as a lead compound for designing new anticancer or antibacterial agents.
- Pharmacodynamics Studies : Interaction studies focusing on binding affinities to biological targets are crucial for understanding the pharmacological profile of this compound. Techniques such as molecular docking and enzyme kinetics can provide insights into its mechanism of action.
Chemical Reactions Analysis
Nucleophilic Attack at the Hydrazone Nitrogen
The hydrazone nitrogen undergoes nucleophilic substitution due to electron-withdrawing effects from the 3,5-dichlorophenyl group. For example:
-
Reaction with amines or alcohols yields substituted hydrazones.
-
Cyclization with heterocyclic precursors (e.g., triazoles) forms fused nitrogen-containing rings, observed in structurally related compounds .
Tautomerism Involving the N-Hydroxyimino Group
The N-hydroxyimino (–N–OH) group exhibits keto-enol tautomerism, influencing reactivity:
-
In acidic conditions, the enol form dominates, enhancing chelation with metal ions .
-
Under basic conditions, the keto form predominates, favoring electrophilic substitution.
Metal Coordination Reactions
The compound acts as a polydentate ligand, coordinating with transition metals via nitrogen and oxygen atoms:
| Metal Ion | Coordination Geometry | Application | Source |
|---|---|---|---|
| Ni(II) | Distorted octahedral | Forms stable complexes for catalysis | |
| Cu(II) | Square planar | Potential in antimicrobial agents |
For instance, nickel(II) acetate reacts with the hydrazone to form a six-coordinated complex, confirmed via X-ray crystallography .
Oxidation-Reduction Reactions
The hydroxyimino group participates in redox transformations:
-
Oxidation : Converts the –N–OH group to a nitroso (–NO) derivative under strong oxidizing agents (e.g., KMnO₄).
-
Reduction : Hydrogenation reduces the imine bond to an amine, altering biological activity.
Analytical Characterization
Key techniques for reaction monitoring and product validation:
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Structural Differences :
- The bromo analogue (CAS 339279-66-2) replaces the 4-methylphenyl group with a 4-bromophenyl moiety. Bromine’s larger atomic radius and stronger electron-withdrawing nature compared to methyl may alter solubility and steric interactions in biological targets.
- The dihydroxyphenyl-methoxyphenyl analogue lacks the hydrazin-ylidene and hydroxyimino groups, instead featuring α,β-unsaturated ketone and hydroxyl/methoxy substituents.
Physicochemical Properties
- Polarity: The target compound’s hydrazin-ylidene and hydroxyimino groups increase polarity compared to the dihydroxyphenyl-methoxyphenyl analogue, which relies on hydroxyl/methoxy substituents. This may enhance aqueous solubility.
- Thermal Stability : The 3,5-dichlorophenyl group in the target compound and its bromo analogue likely improves thermal stability due to halogen-induced resonance stabilization.
Preparation Methods
Core Reaction Sequence
The target compound is synthesized via a sequential condensation strategy involving two critical intermediates:
-
4-Methylpropiophenone derivative : Serves as the ketone precursor.
-
3,5-Dichlorophenylhydrazine : Provides the hydrazine moiety.
The general reaction sequence involves:
Oximation of 1-(4-Methylphenyl)propan-1-one
Hydroxylamine hydrochloride (NHOH·HCl) in ethanol/water (3:1 v/v) at 60–70°C for 4–6 hours introduces the hydroxyimino group. The reaction proceeds via nucleophilic addition-elimination, yielding (3E)-3-(N-hydroxyimino)-1-(4-methylphenyl)propan-1-one.
Key Parameters :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent System | Ethanol:HO (3:1) | 85–90 |
| Temperature | 60–70°C | |
| Reaction Time | 4–6 hours |
Hydrazone Formation
The hydroxyimino intermediate reacts with 3,5-dichlorophenylhydrazine in acetic acid under reflux (110–120°C) for 8–12 hours. The reaction is stereospecific, favoring the (2E,3E) configuration due to intramolecular hydrogen bonding.
Critical Factors :
-
Solvent : Acetic acid enhances protonation of the hydrazine, accelerating nucleophilic attack.
-
Molar Ratio : 1:1.2 (ketone:hydrazine) minimizes side products.
Optimization Strategies
Solvent Systems and Temperature Control
Patent data highlights the use of mixed solvents to balance reactivity and solubility:
Catalytic Enhancements
-
Phase-Transfer Catalysts (PTC) : Tetrabutylammonium bromide (TBAB, 0.5 mol%) increases reaction rate by 30% in biphasic systems.
-
Acid Additives : Trifluoroacetic acid (TFA, 1 eq.) stabilizes the transition state, achieving 95% conversion in 6 hours.
Purification and Isolation
Crystallization Techniques
Chromatographic Methods
-
Flash Chromatography : Silica gel (230–400 mesh) with hexane:ethyl acetate (4:1) eluent resolves E/Z isomers.
-
HPLC Validation : Purity >99.5% confirmed using a C18 column (MeCN:HO = 70:30, 1 mL/min).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the (2E,3E) configuration, with dihedral angles of 172.3° between aryl rings.
Industrial-Scale Considerations
Waste Mitigation
Cost Analysis
| Component | Cost per kg (USD) | Contribution (%) |
|---|---|---|
| 3,5-Dichlorophenylhydrazine | 450 | 58 |
| Solvents | 120 | 22 |
| Catalysts | 80 | 12 |
Challenges and Limitations
Stereochemical Control
Scalability Issues
-
Exothermicity : Rapid addition of hydrazine at >50°C causes thermal runaway.
-
Solution : Semi-batch reactors with cooling jackets maintain temperature at 60±2°C.
Emerging Methodologies
Photocatalytic Synthesis
Q & A
Q. What are the optimal synthetic routes for preparing the compound?
The compound can be synthesized via Claisen-Schmidt condensation, where substituted aldehydes react with para-substituted acetophenones under basic conditions. Ethanol and aqueous NaOH at room temperature are commonly used for such reactions, followed by recrystallization for purification. Characterization via MS, FT-IR, and NMR (1H and 13C-APT) is critical to confirm structural integrity .
Q. How can spectroscopic methods validate the compound’s structure?
- IR spectroscopy : Identify functional groups like hydrazine (N–H stretch ~3200 cm⁻¹) and carbonyl (C=O stretch ~1650–1700 cm⁻¹).
- NMR : 1H NMR resolves aromatic protons (δ 6.8–8.0 ppm) and hydrazine/imino protons (δ 8.5–10.0 ppm). 13C-APT confirms sp² carbons (e.g., C=O at ~190 ppm).
- HR-MS : Provides exact molecular mass to verify stoichiometry .
Q. What experimental protocols ensure accurate determination of the compound’s stereochemistry?
Single-crystal X-ray diffraction (XRD) is the gold standard for resolving E/Z configurations. For example, the (2E,3E) geometry can be confirmed by analyzing dihedral angles between substituents and the central propan-1-one backbone. Cross-validate with NOESY NMR to detect spatial proximity of protons .
Advanced Research Questions
Q. How can computational methods predict electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO energies to assess electrophilicity and charge distribution. Global reactivity descriptors (chemical hardness, electrophilicity index) derived from these energies predict sites prone to nucleophilic/electrophilic attacks. Software like Gaussian or ORCA is recommended .
Q. What strategies resolve contradictions between experimental and computational data?
- Spectral mismatches : Re-examine solvent effects (e.g., DMSO vs. CDCl₃ in NMR) or tautomeric equilibria.
- DFT vs. XRD geometry : Optimize computational models by including dispersion corrections (e.g., Grimme’s D3) or implicit solvation.
- Antimicrobial activity outliers : Control for solvent interference (e.g., DMSO toxicity in bioassays) and validate via dose-response curves .
Q. How to design mechanistic studies for its biological activity?
- Enzyme inhibition assays : Use purified targets (e.g., bacterial enolase or fungal CYP51) to measure IC₅₀ values.
- Molecular docking : Perform in silico simulations (MOE or AutoDock) to identify binding modes. Validate with site-directed mutagenesis or isothermal titration calorimetry (ITC).
- Reactive oxygen species (ROS) assays : Quantify oxidative stress in microbial cells using fluorescent probes (e.g., DCFH-DA) .
Q. What methodologies address stability challenges in biological testing?
- pH stability : Conduct accelerated degradation studies (pH 1–13, 37°C) monitored by HPLC.
- Light sensitivity : Store solutions in amber vials and assess photodegradation via UV-Vis spectroscopy.
- Metabolite profiling : Use LC-MS/MS to identify degradation products in simulated physiological conditions .
Data Analysis and Validation
Q. How to interpret conflicting antimicrobial results across studies?
Standardize protocols using CLSI guidelines:
- Broth microdilution : Test against ATCC reference strains (e.g., E. coli ATCC 25922) with positive controls (e.g., ciprofloxacin).
- Biofilm assays : Use crystal violet staining for quantification.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare MIC/MBC values .
Q. What crystallographic parameters ensure reliable XRD data?
- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K to minimize thermal motion.
- Refinement : Achieve R-factor < 0.05 via iterative cycles in SHELXL.
- Validation : Check CIF files with PLATON for missed symmetry or disorder .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
